3,4-Dichloropyridine methanesulfonate

Descripción

3,4-Dichloropyridine methanesulfonate (CAS: 1215561-47-9) is a halogenated pyridine derivative with the molecular formula C₆H₇Cl₂NO₃S and a molecular weight of 244.10 g/mol . It is primarily utilized in organic synthesis and pharmaceutical research due to its reactivity as a building block for complex molecules. The compound features a pyridine ring substituted with chlorine atoms at the 3- and 4-positions, coupled with a methanesulfonate group, which enhances its solubility and stability in polar solvents . offering the compound at ≥95% purity in small quantities (e.g., 10 mg batches) .

Structure

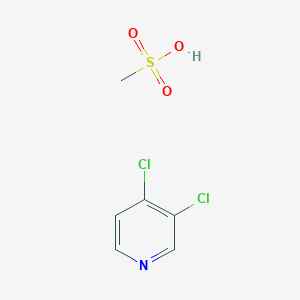

2D Structure

Propiedades

IUPAC Name |

3,4-dichloropyridine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N.CH4O3S/c6-4-1-2-8-3-5(4)7;1-5(2,3)4/h1-3H;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWUIJYURVCWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CN=CC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Chloropyridines, in general, are known to be used as intermediates in many chemical reactions .

Mode of Action

It’s known that chloropyridines can undergo various reactions to form substituted and functionalized structures based on organometallic chemistry .

Biochemical Pathways

Chloropyridines are known to participate in a variety of reactions, transforming into pyridine derivatives with replaced carbons .

Pharmacokinetics

The ability to penetrate the blood-brain barrier is critical for drugs targeting the central nervous system .

Result of Action

The compound’s reactivity profile suggests it may have diverse effects depending on the specific reactions it undergoes .

Action Environment

The stability of organoboron reagents, which are often used in reactions involving chloropyridines, is known to be influenced by reaction conditions .

Actividad Biológica

3,4-Dichloropyridine methanesulfonate is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure, which incorporates both a pyridine ring and a methanesulfonate group, contributes to its potential as an active pharmaceutical ingredient. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C7H7Cl2NNaO3S

- Molecular Weight : 257.1 g/mol

The presence of chlorine substituents on the pyridine ring enhances its reactivity and biological interactions, making it a subject of interest in various studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, compounds similar to 3,4-Dichloropyridine have been reported to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis .

- Anticancer Activity : Research indicates that derivatives of dichloropyridine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and the inhibition of cell proliferation .

Antitumor Activity

A study focused on the synthesis and evaluation of pyridine derivatives demonstrated that compounds with similar structures to this compound displayed significant antiproliferative effects against cancer cell lines such as HepG2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer). The IC50 values ranged from 1.8 μM to 3.2 μM, indicating substantial potency against these cell lines .

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit key enzymes involved in metabolic processes. For example:

| Compound | Target Enzyme | Inhibition Type | IC50 Value (nM) |

|---|---|---|---|

| 3a | HMG-CoA reductase | Competitive | 11 |

| 3b | Squalene synthase | Non-competitive | 15 |

These findings suggest that derivatives can be designed for enhanced potency against specific targets .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

- Anticancer Properties : Effective against multiple cancer cell lines with significant cytotoxicity.

- Enzyme Inhibition : Potent inhibitors of metabolic enzymes like HMG-CoA reductase.

- Potential for Drug Development : The structural characteristics make it a candidate for further drug development aimed at metabolic disorders and cancer therapies.

Comparación Con Compuestos Similares

Key Observations :

- Reactivity: The methanesulfonate group in this compound improves solubility in polar solvents compared to non-ionic derivatives like 3,4-dichloropicolinamide. This facilitates its use in aqueous-phase reactions .

- Synthetic Efficiency : Both this compound and 3,4-dichloropicolinamide are synthesized via lithium-mediated deprotonation of 3,4-dichloropyridine, achieving high yields (82–92%) .

- Functional Groups : The trifluoromethyl and piperidinyl groups in 2-chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine confer distinct electronic and steric properties, making it more lipophilic and suited for hydrophobic interactions in drug design .

Comparison with Methanesulfonate-Containing Compounds

Methanesulfonate (mesylate) groups are common counterions in pharmaceutical salts. A comparison with lead methanesulfonate highlights differences in safety and stability:

Key Observations :

- Toxicity : Lead methanesulfonate poses significant health risks (e.g., neurotoxicity) due to lead content, whereas this compound’s hazards are inferred from its dichloropyridine backbone, which may cause irritation but lacks heavy metal toxicity .

- Applications : Lead methanesulfonate is used in electroplating, while this compound serves as a synthetic intermediate, reflecting their divergent roles .

Métodos De Preparación

Chlorination of Pyridine Derivatives

One approach involves chlorination of pyridine or hydroxypyridine derivatives using phosphorus oxychloride (POCl3) in the presence of amine catalysts under reflux conditions. For example, 2,4-dihydroxy-3-nitropyridine can be converted to 2,4-dichloro-3-nitropyridine by reaction with POCl3 and diisopropylethylamine at about 100°C, followed by reduction to 3-amino-2,4-dichloropyridine under Zn/HCl or hydrogenation conditions.

Multi-step Synthesis from Trichloropyridine

A detailed patented method describes the synthesis of 2,3-dichloropyridine (closely related to 3,4-dichloropyridine) from 2,3,6-trichloropyridine via:

- Saponification with sodium hydroxide in an autoclave at 100-150°C to form 3,6-dichloro-2-pyridyl sodium alkoxide.

- Catalytic dechlorination with hydrogen at 40-80°C to yield 2-hydroxyl-3-chloropyridine.

- Chlorination with POCl3 and amine catalyst under reflux to obtain 2,3-dichloropyridine with purity above 98%.

This method demonstrates the feasibility of stepwise modification of chloropyridine rings to achieve selective dichlorination.

Sulfonation to Form this compound

After synthesizing 3,4-dichloropyridine, the methanesulfonate salt is typically prepared by reacting the dichloropyridine with methanesulfonic acid or methanesulfonyl chloride under controlled conditions. This reaction forms the methanesulfonate salt via nucleophilic substitution or salt formation.

While specific detailed protocols for the methanesulfonate formation of 3,4-dichloropyridine are scarce in open literature, general sulfonation methods involve:

- Dissolving 3,4-dichloropyridine in an appropriate solvent (e.g., dichloromethane or acetonitrile).

- Addition of methanesulfonic acid or methanesulfonyl chloride at controlled temperature (0-50°C).

- Stirring for several hours to ensure complete reaction.

- Isolation of the methanesulfonate salt by precipitation or crystallization.

Research Findings and Reaction Conditions

The following table summarizes key reaction parameters from the synthesis of dichloropyridine intermediates and their sulfonation:

Industrial and Scale-Up Considerations

- The use of POCl3 as a chlorinating agent is common due to its efficiency in converting hydroxypyridine derivatives to chloropyridines under mild conditions.

- Catalytic hydrogenation steps require controlled pressure and temperature to avoid over-reduction or side reactions.

- Sulfonation reactions are generally straightforward but require careful control of pH and temperature to obtain pure methanesulfonate salts.

- The described methods have been optimized for industrial scalability, with yields exceeding 90% in key steps and straightforward purification procedures.

Q & A

Q. What are the optimal synthetic routes for 3,4-dichloropyridine methanesulfonate, and how can purity be validated?

Methodological Answer: A common approach involves nucleophilic substitution reactions, where methanesulfonic acid derivatives react with 3,4-dichloropyridine. For example, sulfonate esterification under controlled anhydrous conditions (e.g., using triethylamine as a base) can yield the target compound . Post-synthesis, purity validation requires techniques like:

- High-Performance Liquid Chromatography (HPLC): To quantify impurities (<1% threshold) using reverse-phase C18 columns and UV detection at 254 nm .

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm structural integrity (e.g., characteristic peaks for pyridine protons at δ 7.5–8.5 ppm and methanesulfonate methyl groups at δ 3.1–3.3 ppm) .

Q. How should researchers address solubility challenges during in vitro assays?

Methodological Answer: The compound’s low aqueous solubility can be mitigated by:

Q. What stability considerations are critical for long-term storage?

Methodological Answer: Stability depends on:

- Temperature: Store at –20°C in amber vials to prevent photodegradation and hydrolysis .

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers, as methanesulfonate esters are prone to hydrolysis in humid conditions .

Advanced Research Questions

Q. How can computational modeling predict reactivity in catalytic applications?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., using Gaussian 16) can model:

- Electrophilic Reactivity: Charge distribution on the pyridine ring (Cl substituents act as electron-withdrawing groups, enhancing electrophilic substitution at the 2-position) .

- Transition States: Energy barriers for nucleophilic attacks on the methanesulfonate group, guiding catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions) .

Q. What experimental parameters resolve contradictions in biological activity data?

Methodological Answer: Discrepancies in cytotoxicity or enzyme inhibition data may arise from:

Q. How can mutagenicity risks be assessed for genetic studies?

Methodological Answer: Ethyl methanesulfonate (EMS) analogs provide a framework:

- Ames Test: Use Salmonella typhimurium strains (TA98, TA100) with S9 metabolic activation to evaluate frameshift or base-pair mutations .

- Population Size in Genetic Screens: For F2 mapping populations, simulations suggest ≥500 individuals to achieve 95% confidence in mutation linkage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.